1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid
Description
This compound is a bicyclic pyrrolidine derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at position 1 and a tert-butoxycarbonyl (Boc) group at position 3. The hexahydropyrrolo[3,4-b]pyrrole core provides a rigid scaffold, while the carboxylic acid at position 2 enhances solubility and reactivity, making it valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-20(2,3)28-18(25)21-10-14-9-15(17(23)24)22(16(14)11-21)19(26)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYNHJIDCIEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of the hexahydropyrrolo[3,4-b]pyrrole core. Common reagents used in these steps include benzyloxycarbonyl chloride and tert-butoxycarbonyl anhydride, which react under basic conditions to form the protected intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protecting groups like benzyloxycarbonyl and tert-butoxycarbonyl is crucial in these processes to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with its target and exert its effects. The pathways involved in these interactions often include covalent bonding with active site residues or non-covalent interactions with binding pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Compound A: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
- Core: Monocyclic pyrrole with indole substituents.
- Protective Groups : Boc at position 1; lacks a carboxylic acid.
- Key Properties : High yield (98%), mp 169–173°C, IR absorption at 1765 cm⁻¹ (ester C=O) .
- Applications : Primarily used in heterocyclic synthesis for indole-based pharmaceuticals.
Compound B : (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate
- Core : Pyrrolo[3,4-b]pyrazine, a nitrogen-rich bicyclic system.
- Functional Groups : Chloropyridinyl and methylpiperazine substituents.
Compound C : 1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid
- Core: Monocyclic pyrrolidine with a Boc group.
- Functional Groups : Carboxylic acid at position 3; methyl substituent at position 4.
- Key Properties : Lower molecular weight (vs. the target compound), mp data unavailable .
Physicochemical and Spectroscopic Data
Critical Analysis of Divergent Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
